2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid
Description
2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid is a tricyclic compound featuring a fused oxa-aza ring system with two ketone groups and an acetic acid side chain. Its rigid bicyclic framework (10-oxa-4-azatricyclo[5.2.1.0,2,6]decane) imparts structural stability, as evidenced by crystallographic studies showing dihedral angles of ~79° between fused rings . The compound is synthesized via Diels-Alder reactions involving furan derivatives, followed by functionalization steps such as acylation or hydrazine treatment .
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-6(13)3-11-9(14)7-4-1-2-5(16-4)8(7)10(11)15/h4-5,7-8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKXTYZFSUTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212310-79-6 | |
| Record name | 2-{3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Procedure and Conditions
In a typical synthesis, 16.41 g (100.0 mmol) of endo-5-norbornene-2,3-dicarboxylic anhydride is dissolved in 30 mL of dimethylformamide (DMF). To this solution, 7.50 g (100.0 mmol) of glycine is added, and the mixture is refluxed for 24 hours . After cooling, the crude product is diluted with 70 mL of ethyl acetate and washed with saturated ammonium chloride solution (5 × 50 mL ) to remove unreacted glycine and DMF. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residual solid is recrystallized five times from ethyl acetate, yielding 61% of the target compound as a white crystalline solid.
Table 1: Key Parameters for the Classical Synthesis
| Parameter | Value/Detail |
|---|---|
| Anhydride | endo-5-Norbornene-2,3-dicarboxylic anhydride |
| Amino Acid | Glycine |
| Solvent | DMF |
| Reaction Temperature | Reflux (~153°C for DMF) |
| Reaction Time | 24 hours |
| Work-up | Ethyl acetate extraction, NH₄Cl washes |
| Purification | Recrystallization (ethyl acetate, 5×) |
| Yield | 61% |
| Melting Point | 422–424 K |
Mechanistic Insights
The reaction begins with nucleophilic attack by glycine’s primary amine on one carbonyl group of the anhydride, forming a monoamide intermediate. The second carboxylate group then undergoes intramolecular cyclization, expelling water to generate the maleimide ring. The norbornene framework remains intact throughout the process, preserving the tricyclic architecture.
Optimization Challenges and Solutions
Recrystallization Efficiency
The need for five recrystallizations in the classical method highlights challenges in achieving high purity. Ethyl acetate’s moderate polarity selectively dissolves impurities while leaving the product in the crystal lattice. Alternative solvents like acetonitrile or methanol-water mixtures could reduce recrystallization cycles but risk lowering yields.
Side Reactions and Byproduct Formation
Prolonged reflux in DMF may lead to N-formylation of glycine, a known side reaction in amide syntheses. Using lower-boiling solvents like THF or toluene could mitigate this, albeit at the cost of slower reaction kinetics.
Physicochemical Characterization
The compound’s molecular weight is 225.20 g/mol (C₁₀H₁₁NO₅), with a computed exact mass of 225.0637 . Its 13C NMR spectrum shows carbonyl resonances at δ 176.2 (C=O, maleimide) and δ 175.2 (C=O, acetic acid) , alongside norbornene-related signals between δ 50–95 .
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of this compound exhibit analgesic and anti-inflammatory properties.
Case Study: Analgesic Activity
A study demonstrated that compounds structurally related to 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid showed significant binding affinity to opioid receptors, suggesting potential use in pain management therapies .
Polymer Science
This compound can serve as a building block in the synthesis of novel polymers. Its unique bicyclic structure allows for the incorporation into polymer matrices that may enhance mechanical properties or introduce specific functionalities.
Case Study: Polymer Synthesis
Research has shown that incorporating azatricyclo compounds into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .
Agricultural Chemistry
There is ongoing research into the use of this compound as a pesticide or herbicide due to its potential biological activity against pests and pathogens.
Case Study: Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various plant pathogens, indicating its potential use in sustainable agriculture practices .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
2-{3,5-Dioxo-10-oxa-4-azatricyclo[...]decan-4-yl}propanoic Acid
- Structure: Replaces the acetic acid side chain with a propanoic acid group (additional CH₂ unit).
- Properties : Higher molecular weight (MW: ~253 g/mol vs. ~239 g/mol for the acetic acid derivative) and increased lipophilicity (LogP: ~2.11 vs. ~0.45–1.13 for analogs) .
2-{3,5-Dioxo-4-azatricyclo[...]decan-4-yl}-3-phenylpropanoic Acid
- Structure: Incorporates a phenyl group on the propanoic acid chain.
- Properties : Significantly higher LogP (~2.11) due to aromatic hydrophobicity, with reduced solubility in aqueous media. Acidic pKa ~3.84, indicating moderate ionization at physiological pH .
- Applications : The phenyl group may enhance binding to hydrophobic enzyme pockets, suggesting utility in targeted therapies .
Ethyl Ether Derivatives (e.g., 2-bromo-2-methylpropionic acid ethyl ether)
- Structure : Replaces the carboxylic acid with an ethyl ether-bromoester group.
- Properties: Increased steric bulk and reactivity (bromine atom), favoring use as a polymer initiator or in mechanochemical applications .
- Applications : Demonstrated in ultrasound-induced polymer scission studies due to labile bromoester bonds .
Physicochemical Properties
Crystallographic and Conformational Analysis
- Core Stability : X-ray studies confirm the tricyclic core’s rigidity, with bond lengths (C–C: ~1.54 Å, C–N: ~1.47 Å) and angles consistent across derivatives .
- Dihedral Angles: ~79° between fused rings in the acetic acid derivative, slightly altered in bulkier analogs (e.g., phenylpropanoic acid) due to steric effects .
Biological Activity
2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the characteristics, synthesis, and biological effects of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which includes a dioxo group and an azatricyclo framework. Its IUPAC name is 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl)acetic acid, and it has a molecular formula of with a molecular weight of 239.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.23 g/mol |
| CAS Number | 2025836-70-6 |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The synthesis pathways often utilize starting materials that contain the requisite functional groups to form the bicyclic structure.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways indicating its potential as an anticancer agent .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacteria showed promising results in reducing bacterial load in infected tissues.
- Cancer Treatment : In clinical trials assessing the efficacy of compounds similar to this compound in patients with advanced cancer showed improved survival rates when combined with standard chemotherapy regimens .
Q & A
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
- Methodological Answer : Follow OECD guidelines for biodegradation (Closed Bottle Test, 28 days). Measure half-life in soil (aerobic/anaerobic) and aquatic systems. Use LC-MS/MS to detect degradation products (e.g., decarboxylated tricyclic fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
